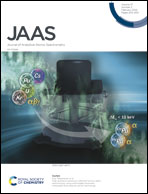Atomic Spectrometry Update: review of advances in elemental speciation
Journal of Analytical Atomic Spectrometry Pub Date: 2021-06-17 DOI: 10.1039/D1JA90026A
Abstract
This is the 13th Atomic Spectrometry Update (ASU) to focus on advances in elemental speciation and covers a period of approximately 12 months from December 2019. This ASU review deals with all aspects of the analytical atomic spectrometry speciation methods developed for: the determination of oxidation states, organometallic compounds, coordination compounds, metal and heteroatom-containing biomolecules, including metalloproteins, proteins, peptides and amino acids, and the use of metal-tagging to facilitate detection via atomic spectrometry. As with all ASU reviews, the focus of the research reviewed includes those methods that incorporate atomic spectrometry as the measurement technique. However, because speciation analysis is inherently focused on the relationship between the metal(loid) atom and the organic moiety it is bound to, or incorporated within, atomic spectrometry alone cannot be the sole analytical approach of interest. For this reason, molecular detection techniques are also included where they have provided a complementary approach to speciation analysis. This year the number of publications concerning As speciation remains similar to those covered last year, as do those for studies on Se speciation. The recent growth in work concerning Hg speciation has halted, although this is still a popular topic with the number of reports concerning Fe, halogen and sulfur speciation also rising. The number of elements covered this year reaches 30, showing the breadth of the elemental speciation field and how such work is now becoming more routine.


Recommended Literature
- [1] Back cover
- [2] Exploring the permeability of covid-19 drugs within the cellular membrane: a molecular dynamics simulation study†
- [3] Front cover
- [4] The planimetric analysis of alloys, and the structure of phosphor-copper
- [5] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [6] Structure and water exchange of the hydrated thiosulfate ion in aqueous solution using QMCF MD simulation and large angle X-ray scattering†
- [7] Multicolored electrochromic and electrofluorochromic materials containing triphenylamine and benzoates†
- [8] “Catch-and-release” of porphyrins by photoswitchable self-assembled monolayers
- [9] A microfluidic platform for the characterisation of membrane active antimicrobials†
- [10] A new self-passivating template with the phosphorothioate strategy to effectively improve the detection limit and applicability of exponential amplification reaction










